p-Tolylamino-acetic acid
Overview
Description
p-Tolylamino-acetic acid, also known as N-(4-methylphenyl)glycine or 2-(4-methylanilino)acetic acid, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is represented by the InChIKey CTFOHWIEFNJZHC-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of p-Tolylamino-acetic acid can be represented by the canonical SMILES notation: CC1=CC=C(C=C1)NCC(=O)O . This notation provides a way to represent the structure of the compound in a linear format that can be easily read and interpreted by chemists .
Physical And Chemical Properties Analysis
The physical and chemical properties of p-Tolylamino-acetic acid include a molecular weight of 165.19 g/mol, a XLogP3 value of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 165.078978594 g/mol .
Scientific Research Applications
Organotin Compounds Synthesis
p-Tolylamino-acetic acid is utilized in the synthesis and structural study of organotin compounds. These compounds have been shown to have varied coordination states, making them interesting subjects in organometallic chemistry. Their structures were determined using NMR and high-resolution mass spectrometry, as well as X-ray diffraction, highlighting their hypervalent nature and coordination properties (Duarte-Hernández et al., 2017).
Biodegradation Studies
Research on biodegradation of various acids, including p-toluic acid, a component related to p-Tolylamino-acetic acid, has been conducted. The study investigates the biodegradation rates in continuous stirred tank reactors employing a mixed bacterial culture, providing insights into the biodegradation process of compounds related to p-Tolylamino-acetic acid (Raj et al., 1997).
Algal Growth Enhancement
A study on utilizing acetic acid-rich bio-oil for the growth and lipid production of microalgae demonstrated the potential of using components similar to p-Tolylamino-acetic acid in algal growth processes. This research provides insights into reducing bio-oil toxicity and enhancing algal toxicity tolerance, which is relevant for biofuel production (Liang et al., 2013).
Reactive Extraction Optimization
Studies have explored the optimization of reactive extraction processes for isolating organic acids, closely related to p-Tolylamino-acetic acid, from various sources. This research is significant in the context of chemical engineering and process optimization (Rasrendra et al., 2011).
Diagnostic and Therapeutic Applications
p-Tolylamino-acetic acid and its derivatives may have potential in various diagnostic and therapeutic applications. Studies on PLGA-based nanotechnology, which could involve derivatives of p-Tolylamino-acetic acid, have shown promise in drug delivery, diagnostics, and tissue engineering (Lü et al., 2009).
Antimicrobial Effects
Research on the antimicrobial effects of acetic acid, a compound related to p-Tolylamino-acetic acid, has shown its effectiveness against a range of bacterial strains. This suggests potential applications in medical treatments and antiseptic agents (Ryssel et al., 2009).
properties
IUPAC Name |
2-(4-methylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFOHWIEFNJZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944507 | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylamino-acetic acid | |
CAS RN |
21911-69-3 | |
Record name | 21911-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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